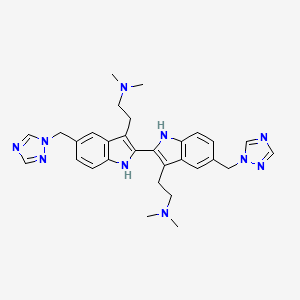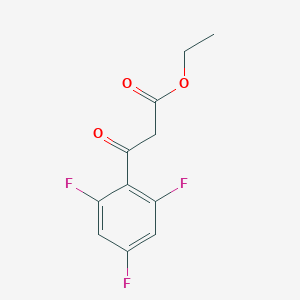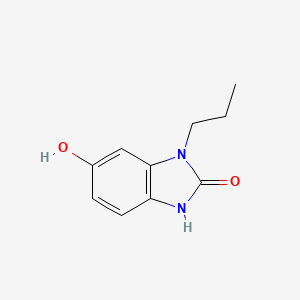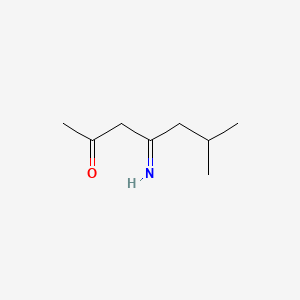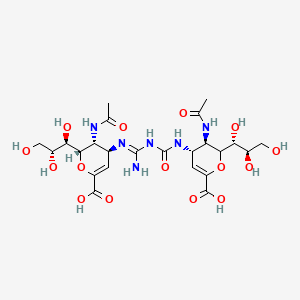
Zanamivir Dimer (EP ImpurityA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for specific industrial applications.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamido and carbamimidoyl derivatives with comparable structures and functional groups. Examples include:
- (3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid analogs
- Other pyran derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C24H36N6O15 |
|---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
(3R,4S)-3-acetamido-4-[[N'-[(2S,3R,4S)-3-acetamido-6-carboxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-4-yl]carbamimidoyl]carbamoylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C24H36N6O15/c1-7(33)26-15-9(3-13(21(39)40)44-19(15)17(37)11(35)5-31)28-23(25)30-24(43)29-10-4-14(22(41)42)45-20(16(10)27-8(2)34)18(38)12(36)6-32/h3-4,9-12,15-20,31-32,35-38H,5-6H2,1-2H3,(H,26,33)(H,27,34)(H,39,40)(H,41,42)(H4,25,28,29,30,43)/t9-,10-,11+,12+,15+,16+,17+,18+,19-,20?/m0/s1 |
InChI Key |
KVFLJGVDRKVWIJ-MARPOOJWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)NC(=O)N[C@H]2C=C(OC([C@@H]2NC(=O)C)[C@@H]([C@@H](CO)O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)NC(=NC2C=C(OC(C2NC(=O)C)C(C(CO)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


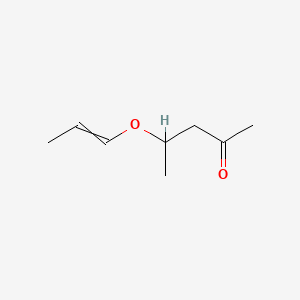


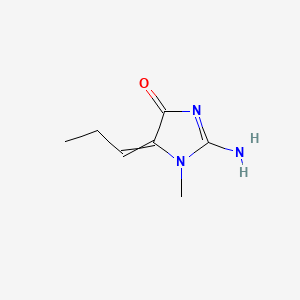
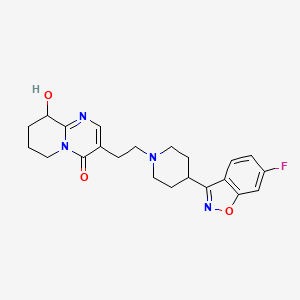
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
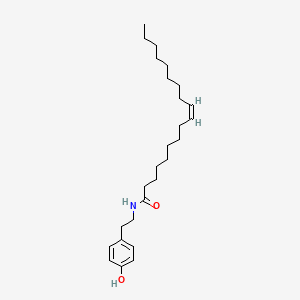
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
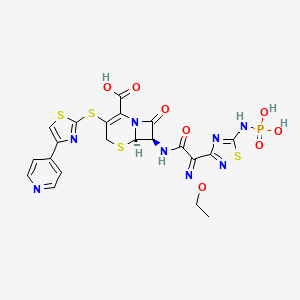
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
